molecular formula C17H24N4O2S B2612528 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1448122-35-7

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2612528
CAS No.: 1448122-35-7
M. Wt: 348.47
InChI Key: HWZCZXBQWTWTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a benzenesulfonamide moiety with trimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction involving appropriate precursors. The dimethylamino group is introduced via nucleophilic substitution, while the benzenesulfonamide moiety is attached through sulfonation reactions. The reaction conditions often require controlled temperatures, specific solvents like dimethylformamide, and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is unique due to its combination of a pyrimidine ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not typically observed in simpler analogues.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-10-8-12(3)15(9-11(10)2)24(22,23)20-16-13(4)18-17(21(6)7)19-14(16)5/h8-9,20H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZCZXBQWTWTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.